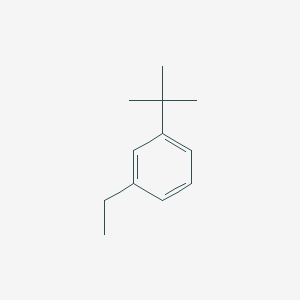

1-tert-Butyl-3-ethylbenzene

Descripción general

Descripción

1-tert-Butyl-3-ethylbenzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-ethylbenzene can be synthesized through the alkylation of benzene. One common method involves the reaction of benzene with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1-tert-Butyl-3-ethylbenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.

Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed:

Nitration: Nitro derivatives of this compound.

Halogenation: Halogenated derivatives.

Oxidation: Carboxylic acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-tert-Butyl-3-ethylbenzene is primarily utilized in research settings for its unique chemical properties that make it suitable for various applications:

1. Organic Synthesis

- It serves as an important intermediate in organic synthesis, particularly in the production of more complex aromatic compounds. Its structure allows for various substitution reactions, making it a versatile building block in synthetic chemistry.

2. Solvent Applications

- Due to its favorable physical properties, this compound is often used as a solvent in laboratory settings, especially for reactions involving polar and non-polar compounds. Its moderate boiling point allows for effective evaporation without decomposing sensitive reactants.

3. Polymer Chemistry

- In polymer science, this compound is used as a monomer or additive in the formulation of polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer matrices.

4. Analytical Chemistry

- This compound is utilized as a standard reference material in gas chromatography due to its well-defined retention time and purity. It aids in the calibration of analytical instruments and the validation of methodologies.

Case Study 1: Synthesis of Functionalized Aromatic Compounds

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a precursor for synthesizing functionalized aromatic compounds through electrophilic aromatic substitution reactions. The results indicated high yields and selectivity, showcasing its utility in organic synthesis .

Case Study 2: Solvent Efficacy in Polymer Blends

Research conducted at a leading polymer institute evaluated the effectiveness of this compound as a solvent for polymer blends. The findings revealed that its use improved the miscibility of different polymer components, leading to enhanced mechanical properties and thermal stability .

Case Study 3: Gas Chromatography Calibration

In an analytical chemistry workshop, participants used this compound to calibrate gas chromatographs. The compound's stable characteristics allowed for precise measurements and reproducibility across multiple trials, confirming its role as an essential standard in analytical procedures .

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl-3-ethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic substitution reactions, the tert-butyl group acts as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophiles . In oxidation reactions, the ethyl group is susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids .

Comparación Con Compuestos Similares

tert-Butylbenzene: Similar structure but lacks the ethyl group.

Ethylbenzene: Similar structure but lacks the tert-butyl group.

1,3-Di-tert-butylbenzene: Contains two tert-butyl groups instead of one tert-butyl and one ethyl group.

Uniqueness: 1-tert-Butyl-3-ethylbenzene is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic substitution reactions and specific oxidation behavior .

Actividad Biológica

1-tert-Butyl-3-ethylbenzene is an organic compound belonging to the family of alkylbenzenes. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways and biomolecules:

1. Antioxidant Activity

Studies have shown that this compound can act as an antioxidant by scavenging free radicals. This property is crucial in reducing oxidative stress in cells, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in inflammatory responses.

3. Cytotoxicity Against Cancer Cells

In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study 1: Antioxidant Properties

In a study investigating the antioxidant properties of various alkylbenzenes, this compound demonstrated significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant capacity, revealing that higher concentrations of the compound effectively reduced DPPH levels compared to controls.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved treating macrophage cell lines with the compound and measuring cytokine levels post-treatment. Results indicated a marked decrease in TNF-alpha production, suggesting that the compound may inhibit NF-kB signaling pathways involved in inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within a few hours. Metabolism studies indicate that it undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes.

Propiedades

IUPAC Name |

1-tert-butyl-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJPTTGNHRHIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162619 | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14411-56-4 | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014411564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-3-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.